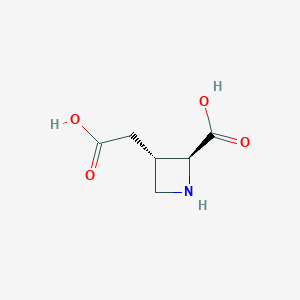![molecular formula C39H71Na2O8P B1139955 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt CAS No. 108392-02-5](/img/structure/B1139955.png)
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, also known as L-α-Phosphatidic acid, dioleoyl sodium salt, is a synthetic phospholipid. It is a derivative of phosphatidic acid, where the fatty acid chains are derived from oleic acid. This compound is commonly used in biochemical and biophysical research due to its role in cell membrane structure and function .
Applications De Recherche Scientifique
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and membrane dynamics.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for its potential in drug delivery systems and as a component in liposomal formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt typically involves the esterification of glycerol-3-phosphate with oleic acid. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts under controlled conditions. The process involves the following steps:
Esterification: Glycerol-3-phosphate reacts with oleic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed to release glycerol-3-phosphate and oleic acid.
Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Glycerol-3-phosphate, oleic acid.
Substitution: Different phospholipid derivatives.
Mécanisme D'action
The compound exerts its effects primarily through its incorporation into cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, thereby modulating various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
Uniqueness
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt is unique due to its specific fatty acid composition (oleic acid) and its role in mimicking natural phosphatidic acids found in biological membranes. This makes it particularly useful in studies related to membrane dynamics and lipid-protein interactions .
Propriétés
InChI |
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDHADSEKGCPKW-ZBFGHDQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H73NaO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108392-02-5 |
Source


|
| Record name | 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108392-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

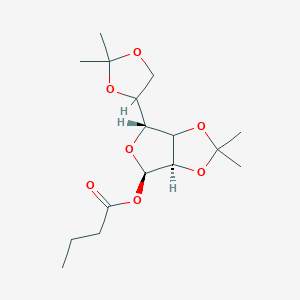

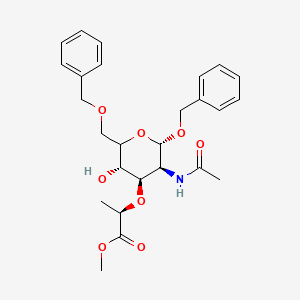


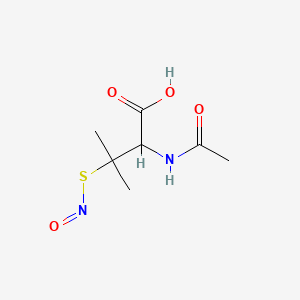
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)
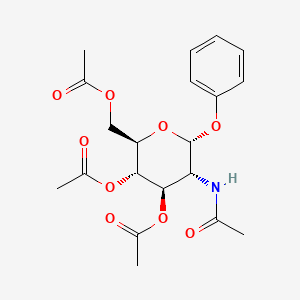
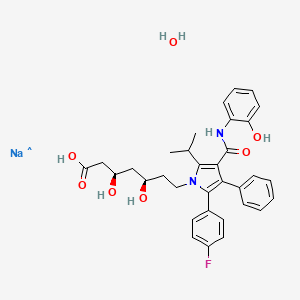
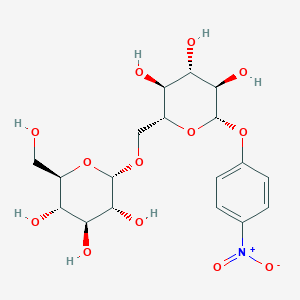
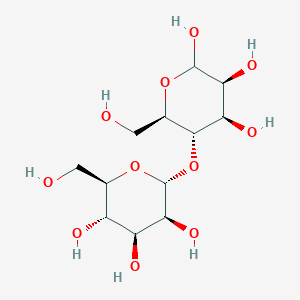
![(4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B1139892.png)
